molecular formula C7H12NO7P B238261 (3R,4S,5R)-5-amino-4-hydroxy-3-phosphonooxycyclohexene-1-carboxylic acid CAS No. 135292-59-0

(3R,4S,5R)-5-amino-4-hydroxy-3-phosphonooxycyclohexene-1-carboxylic acid

Cat. No. B238261
CAS RN: 135292-59-0
M. Wt: 253.15 g/mol
InChI Key: RPEBFFQWTDZBGR-PBXRRBTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4S,5R)-5-amino-4-hydroxy-3-phosphonooxycyclohexene-1-carboxylic acid, commonly known as APCH, is a cyclic amino acid with a phosphonate group. It has been found to have various applications in scientific research, particularly in the field of biochemistry.

Mechanism of Action

APCH acts as a transition state analogue, binding to the active site of enzymes and inhibiting their activity. It mimics the structure of the transition state of the enzyme-catalyzed reaction, preventing the reaction from proceeding. This mechanism of action is similar to that of other enzyme inhibitors, such as statins and penicillin.
Biochemical and Physiological Effects:
APCH has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of certain amino acids in the blood, indicating its potential as a treatment for diseases such as phenylketonuria. It has also been found to inhibit the growth of cancer cells and reduce the accumulation of amyloid-beta, a protein associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using APCH in lab experiments is its specificity for certain enzymes. It can be used to selectively inhibit the activity of a particular enzyme, allowing researchers to study its role in biological processes. However, one limitation is that APCH may not be effective in vivo, as it may be metabolized or eliminated before reaching its target site.

Future Directions

There are several future directions for research on APCH. One area of interest is the development of APCH-based drugs for the treatment of various diseases. Another direction is the study of the structure and function of enzymes using APCH as a tool. Additionally, the synthesis of new analogues of APCH with improved properties could lead to new applications in scientific research.

Synthesis Methods

APCH can be synthesized through the condensation of (S)-2-acetamido-3-chloropropanoic acid with (R)-3-hydroxy-4-phosphonooxybutanal. This reaction yields a mixture of diastereomers, which can be separated using chromatography. The desired diastereomer can then be further purified using recrystallization.

Scientific Research Applications

APCH has been used in various scientific research applications, including the study of enzyme mechanisms and the development of drugs. It has been found to inhibit the activity of enzymes such as aspartate aminotransferase and alanine aminotransferase, which are involved in the metabolism of amino acids. APCH has also been investigated as a potential treatment for diseases such as cancer and Alzheimer's disease.

properties

CAS RN

135292-59-0

Molecular Formula

C7H12NO7P

Molecular Weight

253.15 g/mol

IUPAC Name

(3R,4S,5R)-5-amino-4-hydroxy-3-phosphonooxycyclohexene-1-carboxylic acid

InChI

InChI=1S/C7H12NO7P/c8-4-1-3(7(10)11)2-5(6(4)9)15-16(12,13)14/h2,4-6,9H,1,8H2,(H,10,11)(H2,12,13,14)/t4-,5-,6+/m1/s1

InChI Key

RPEBFFQWTDZBGR-PBXRRBTRSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)OP(=O)(O)O)O)N

SMILES

C1C(C(C(C=C1C(=O)O)OP(=O)(O)O)O)N

Canonical SMILES

C1C(C(C(C=C1C(=O)O)OP(=O)(O)O)O)N

synonyms

5-aminoshikimate-3-phosphate
5-ASMP

Origin of Product

United States

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